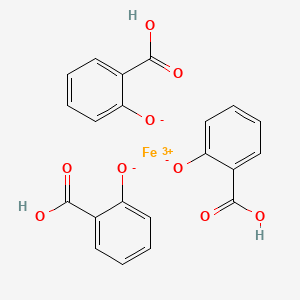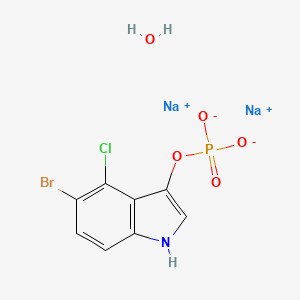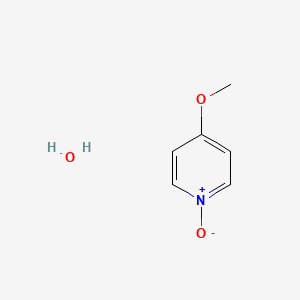
Ferric salicylate
Descripción general
Descripción
Ferric Salicylate is a product formed when iron (III) ions react with salicylates . The presence of this compound gives a solution a characteristic purple color . The molecular formula of this compound is C21H12FeO9 .
Synthesis Analysis
Salicylic acid interacts with iron (III) chloride in ethanol solution to form a complex where the salicylate ligand behaves as a bidentate ligand . After the solvent is removed from the solution, an iron (III) chloride salicylate crystal hydrate complex of 1:1 stoichiometry is formed in the solid state .Molecular Structure Analysis
The first crystal structure of iron (III) salicylate without additional counterions has been presented . The octahedral complex contains two salicylate and two water molecules as ligands . One salicylate is mono-anionic while the other is di-anionic .Chemical Reactions Analysis
Salicylic acid and ferric ions form a complex when reacted . This complex is colored and can be used for spectrophotometry . The reaction mechanics of the iron and salicylate peaks at a 1:1 ratio .Aplicaciones Científicas De Investigación
1. Detection of Salicylates in Overdose Cases
Ferric chloride, a compound closely related to ferric salicylate, has been utilized to identify salicylate-containing poisons. This application is significant in clinical toxicology for the qualitative testing of urine in patients with presumed salicylate exposure. The effectiveness of ferric chloride in identifying various salicylate-containing products highlights its potential utility in situations where traditional testing methods are not feasible, such as the absence of a urine sample or in cases of chronic salicylate use (Hoffman et al., 2002).
2. Synthesis and Characterization
The rheological phase reaction method has been employed for synthesizing this compound complexes. This process involves confirming the composition of the complex through elemental analysis, thermal gravimetric analysis (TG), and infrared spectroscopy. The significance of this research lies in its contribution to the understanding of the synthesis and properties of this compound complexes, potentially paving the way for new applications in various scientific fields (Feng Zhi, 2001).
3. Chemical Sensing and Detection
A significant application of this compound is found in chemical sensing, particularly in the detection of specific ions or molecules. For example, a study focused on developing a turn-on/off fluorescent sensor based on nano-structured Mg-Al layered double hydroxide intercalated with salicylic acid for monitoring ferric ion in human serum samples. The research demonstrates the utility of this compound in developing sensitive and precise methods for monitoring specific ions in complex biological samples (Abdolmohammad-Zadeh & Zamani-Kalajahi, 2019).
4. Environmental and Biochemical Applications
This compound's interactions with biological systems, particularly in the context of iron transport and metabolism, have been explored in several studies. These interactions are critical in understanding how bacteria and plants synthesize and metabolize salicylic acid, a compound closely related to this compound. The implications of this research extend to various fields, including environmental science, plant physiology, and microbiology (Mishra & Baek, 2021).
Mecanismo De Acción
While the specific mechanism of action for Ferric Salicylate is not detailed, it’s known that iron complexes are endocytosed by macrophages of the reticuloendothelial system . Within an endosome of the macrophage, lysosome fuses with the endosome creating an acidic environment leading to the cleavage of the complex from iron . Iron is then incorporated in ferritin, transferrin or hemoglobin .
Safety and Hazards
Direcciones Futuras
Iron salicylates play an important role in the study of non-heme iron enzymes . In these biological systems, the oxidation state of iron can be easily changed, which makes them catalytically interesting . In pharmaceutical sciences, salicylic acid has been proposed as a chelator for iron . Another important application of the salicylate ligand is in analytical chemistry . Therefore, further studies and advancements in this field can lead to significant contributions in biomedicine, environmental monitoring, and analytical chemistry.
Propiedades
IUPAC Name |
2-carboxyphenolate;iron(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNHBOAYYNHVOY-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FeO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30492-15-0 | |
| Record name | Ferric salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030492150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FERRIC SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QFJ59TK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide](/img/structure/B3258418.png)




![5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3258457.png)
![7-Methylbenzo[d]thiazole](/img/structure/B3258459.png)

![7-hydroxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3258483.png)
![Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers](/img/structure/B3258493.png)
![2-[2-(hydroxymethyl)benzimidazolyl]-N-(methylethyl)-N-phenylacetamide](/img/structure/B3258504.png)
![3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3258509.png)